Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-{[1,1’-biphenyl]-3-YL}-4,7-dioxoheptanoate is an organic compound that features a biphenyl group attached to a heptanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-{[1,1’-biphenyl]-3-YL}-4,7-dioxoheptanoate typically involves the reaction of biphenyl derivatives with heptanoic acid or its derivatives. One common method involves the Friedel-Crafts acylation of biphenyl with heptanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then esterified with ethanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-{[1,1’-biphenyl]-3-YL}-4,7-dioxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-{[1,1’-biphenyl]-3-YL}-4,7-dioxoheptanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism by which Ethyl 7-{[1,1’-biphenyl]-3-YL}-4,7-dioxoheptanoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The biphenyl group can facilitate binding to hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 7-{[1,1’-biphenyl]-4-YL}-4,7-dioxoheptanoate: A closely related compound with a different substitution pattern on the biphenyl ring.
Uniqueness
Ethyl 7-{[1,1’-biphenyl]-3-YL}-4,7-dioxoheptanoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ester group also provides additional functionalization possibilities, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C21H22O4 |
---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
ethyl 4,7-dioxo-7-(3-phenylphenyl)heptanoate |
InChI |
InChI=1S/C21H22O4/c1-2-25-21(24)14-12-19(22)11-13-20(23)18-10-6-9-17(15-18)16-7-4-3-5-8-16/h3-10,15H,2,11-14H2,1H3 |
InChI-Schlüssel |
REWCHRGUCMFTOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=O)CCC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.